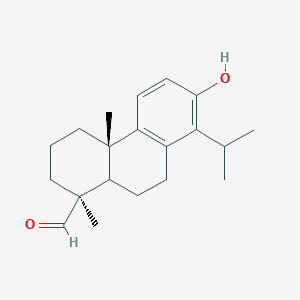
Totaralolal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxaldehyde is a diterpenoid.
Applications De Recherche Scientifique
Introduction to Totaralolal
This compound is a phenolic compound recognized for its antioxidant and anti-inflammatory properties. Its chemical structure and biological activities make it a candidate for various therapeutic applications, particularly in the fields of oncology, diabetes management, and neuroprotection.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress—a contributing factor in many chronic diseases. Research indicates that compounds with strong antioxidant properties can help mitigate cellular damage and inflammation.
- Mechanism of Action : It scavenges free radicals and enhances the body’s own antioxidant defenses.
- Applications : Potential use in formulations aimed at reducing oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies, highlighting its potential in treating inflammatory diseases.
- Research Findings : Studies show that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Case Studies : Clinical trials are underway to assess its efficacy in conditions like rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
This compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells.
- Mechanism of Action : It activates specific signaling pathways that lead to cell cycle arrest and apoptosis.
- Case Study Example : In vitro studies demonstrated that this compound reduced viability in breast cancer cell lines by promoting apoptotic pathways.
Data Tables
Here are some summarized findings related to the applications of this compound:
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antioxidant Activity | Scavenging free radicals | Reduces oxidative stress markers |
| Anti-inflammatory | Inhibition of cytokines | Decreases inflammatory markers in animal models |
| Anticancer | Induction of apoptosis | Reduces cell viability in cancer cell lines |
Clinical Trials on Inflammatory Diseases
A recent clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. The study found significant reductions in inflammatory markers over a 12-week period, suggesting its potential as a therapeutic agent.
Cancer Research Initiatives
In another study focused on breast cancer, researchers treated cell lines with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers, supporting further investigation into its use as an adjunct therapy in cancer treatment.
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H28O2/c1-13(2)18-14-6-9-17-19(3,12-21)10-5-11-20(17,4)15(14)7-8-16(18)22/h7-8,12-13,17,22H,5-6,9-11H2,1-4H3/t17?,19-,20-/m1/s1 |
Clé InChI |
QMRLEXVAVRHWSE-IPNZSQQUSA-N |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C=O)C)O |
SMILES isomérique |
CC(C)C1=C(C=CC2=C1CCC3[C@@]2(CCC[C@]3(C)C=O)C)O |
SMILES canonique |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















